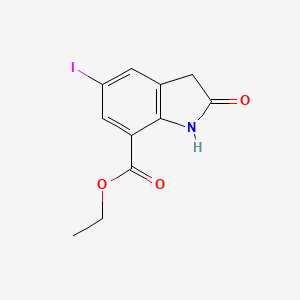

Ethyl 5-iodo-2-oxoindoline-7-carboxylate

Description

Ethyl 5-iodo-2-oxoindoline-7-carboxylate is a halogenated indoline derivative featuring a 2-oxoindoline core substituted with an iodine atom at position 5 and an ethyl ester group at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive indole and indoline derivatives.

Properties

Molecular Formula |

C11H10INO3 |

|---|---|

Molecular Weight |

331.11 g/mol |

IUPAC Name |

ethyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate |

InChI |

InChI=1S/C11H10INO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14) |

InChI Key |

YBYKWPBOAOJKOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of an indoline precursor followed by esterification. One common method includes the reaction of 5-iodoindoline-2,3-dione with ethanol in the presence of a suitable catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 5-substituted indoline derivatives.

Reduction: Formation of 2-hydroxyindoline derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Scientific Research Applications

Ethyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with caspases, which are involved in apoptosis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. Key comparisons include:

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9)

- Structure : Nitro group at position 7 (vs. iodine at position 5 in the target compound) and an indole core (vs. 2-oxoindoline).

- Similarity : 0.93 (structural similarity score) .

- Impact: The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions.

Methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4)

- Structure: Methyl ester at position 7 (vs.

- Similarity : 0.85 .

- Impact : The smaller methyl ester reduces steric hindrance and may lower lipophilicity compared to the ethyl ester.

Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3)

- Structure : Methyl group at position 5 (vs. iodine) and indole core (vs. 2-oxoindoline).

- Similarity : 0.83 .

- Impact : The methyl group offers minimal steric or electronic effects compared to iodine, limiting applications in heavy-metal-mediated reactions.

Physical and Chemical Properties

Comparative data for key analogs (Table 1):

*Calculated based on formula C₁₁H₁₀INO₃.

Key Observations :

- Halogen vs. Nitro : Iodo-substituted derivatives (e.g., the target compound) are heavier and more polarizable than nitro analogs, influencing crystallinity and intermolecular interactions .

- Ester Chain Length : Ethyl esters generally confer higher lipophilicity than methyl esters, affecting solubility and membrane permeability .

Data Tables

Table 2: Melting Points of Related Indole/Indoline Carboxylates

| Compound | Melting Point (°C) | Source |

|---|---|---|

| Indole-5-carboxylic acid | 208–210 | |

| Indole-6-carboxylic acid | 256–259 | |

| Ethyl indole-2-carboxylate | Not reported |

Note: Direct melting point data for this compound is unavailable in the provided evidence, but trends suggest higher melting points for halogenated derivatives due to increased molecular symmetry and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.